Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Suzuki-Miyaura coupling aryl chloride activation catalyst screening

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), commonly abbreviated as Pd(dtbpf)Cl₂ or Pd-118, is a well-defined, air-stable Pd(II) pre-catalyst of the bisphosphinometallocene family. Bearing two electron-rich, sterically bulky di-tert-butylphosphino donors on a rigid ferrocene scaffold, it delivers a record P–Pd–P bite angle of 104.2° among ferrocenyl bisphosphine complexes.

Molecular Formula C26H46Cl2FeP2Pd+2
Molecular Weight 653.8 g/mol
CAS No. 95408-45-0
Cat. No. B2752752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
CAS95408-45-0
Molecular FormulaC26H46Cl2FeP2Pd+2
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.Cl[Pd]Cl.[Fe+2]
InChIInChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2
InChIKeyLZWLLMFYVGUUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pd(dtbpf)Cl₂ (CAS 95408-45-0): Air-Stable Ferrocenyl-Bisphosphine Palladium Pre-Catalyst for Cross-Coupling


Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), commonly abbreviated as Pd(dtbpf)Cl₂ or Pd-118, is a well-defined, air-stable Pd(II) pre-catalyst of the bisphosphinometallocene family [1]. Bearing two electron-rich, sterically bulky di-tert-butylphosphino donors on a rigid ferrocene scaffold, it delivers a record P–Pd–P bite angle of 104.2° among ferrocenyl bisphosphine complexes [2]. This structural signature underpins its utility in Suzuki-Miyaura, Buchwald-Hartwig, α-ketone arylation, and other C–C, C–N, and C–O bond-forming reactions.

Why Pd(dtbpf)Cl₂ (CAS 95408-45-0) Cannot Be Simply Replaced by Generic Pd(dppf)Cl₂ or Pd(PtBu₃)₂


Palladium catalysts bearing ferrocenyl-bisphosphine ligands are often treated as interchangeable commodities; however, the steric and electronic profile of the ligand dictates both activity and chemoselectivity. Pd(dtbpf)Cl₂ incorporates tert-butyl groups that create a uniquely crowded metal center, favoring reductive elimination while suppressing off-cycle decomposition [1]. In direct comparisons, Pd(dtbpf)Cl₂ outperforms the widely used Pd(dppf)Cl₂ (dppf = 1,1′-bis(diphenylphosphino)ferrocene) with unactivated and sterically hindered aryl chlorides, while monodentate Pd(PtBu₃)₂ systems, though active, are air-sensitive and prone to deactivation [2][3]. Simple ligand swapping therefore risks both lower yields and compromised operational robustness.

Pd(dtbpf)Cl₂ (CAS 95408-45-0) vs. Comparator Evidence: Quantitative Differentiation


Superior Activity for Unactivated and Sterically Hindered Aryl Chlorides in Suzuki-Miyaura Coupling vs. Pd(dppf)Cl₂ and Eight Commercial Catalysts

In a high-throughput Suzuki-Miyaura study, Pd(dtbpf)Cl₂ was identified as the most active catalyst for unactivated and sterically challenging aryl chlorides among nine commercial and pre-formed catalysts. Pd(dtbpf)Cl₂ gave markedly higher conversions than Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, Pd(PCy₃)₂Cl₂, DPEPhosPdCl₂, dppbPdCl₂, dppePdCl₂, Pd(PtBu₃)₂, and [Pd(μ-Br)(PtBu₃)]₂ [1]. This superiority is attributed to the combination of strong σ-donation from the tert-butylphosphino groups and the rigid ferrocene backbone that enforces the wide bite angle favorable for reductive elimination.

Suzuki-Miyaura coupling aryl chloride activation catalyst screening

Broad-Scope α-Arylation of Ketones with 80–100% Isolated Yields Using Pd(dtbpf)Cl₂ Under Mild Conditions at Low Catalyst Loading

Pd(dtbpf)Cl₂ catalyzes the α-arylation of a broad range of ketones with aryl chlorides and bromides, delivering isolated yields of 80–100% under relatively mild conditions at low catalyst loadings (typically 1–2 mol% Pd) [1]. The analogous Pd(dppf)Cl₂ is significantly less effective for this transformation, particularly with unactivated aryl chlorides, often requiring higher temperatures and giving substantially lower yields [1]. The X-ray structure of Pd(dtbpf)Cl₂ confirmed a P–Pd–P bite angle of 104.2°, the largest reported for a ferrocenyl bisphosphine, which facilitates the reductive elimination step critical to ketone α-arylation [1].

α-arylation ketone functionalization C–C bond formation

Monoselective Sonogashira Coupling: Pd(dtbpf)Cl₂ Favors Single Over Double Alkynylation vs. Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂

In the Sonogashira reaction of 2,5-dibromothiophene with methylbutynol, Pd(dtbpf)Cl₂ gave exclusively the mono-alkynylated product (20% yield of single-addition product, only trace double-addition), while Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ gave 45–55% of the bis-alkynylated product alongside the mono-product [1]. This monoselectivity is attributed to the cis-orientation of the chloride ligands in the square-planar Pd(dtbpf)Cl₂ complex, which creates steric hindrance that disfavors the second oxidative addition event. Pd(dppf)Cl₂ showed similar monoselectivity (13% single product) but with lower absolute yield than Pd(dtbpf)Cl₂ [1].

Sonogashira coupling monoselectivity asymmetric functionalization

Record Bite Angle (104.2°) Among Ferrocenyl Bisphosphine Palladium Complexes Enables Efficient Reductive Elimination

Single-crystal X-ray diffraction of Pd(dtbpf)Cl₂ revealed a P–Pd–P bite angle of 104.2°, the largest reported for a palladium complex containing a ferrocenyl bisphosphine ligand [1]. For comparison, the widely used Pd(dppf)Cl₂ (dppf = 1,1′-bis(diphenylphosphino)ferrocene) typically exhibits a bite angle of ~99–101°, while Pd(dippf)Cl₂ (dippf = 1,1′-bis(diisopropylphosphino)ferrocene) shows approximately 103.6° [1][2]. Larger bite angles are mechanistically correlated with accelerated reductive elimination, the rate-limiting step in many cross-coupling catalytic cycles [2]. ³¹P NMR monitoring confirmed that the dtbpf ligand remains coordinated in a bidentate fashion throughout the catalytic cycle, ruling out ligand dissociation as a deactivation pathway [1].

bite angle reductive elimination catalyst design

Superior Air Stability Enables Benchtop Handling Without Inert Atmosphere vs. Air-Sensitive Pd(PtBu₃)₂ Systems

Pd(dtbpf)Cl₂ is explicitly described as air-stable in the solid state and can be handled on the benchtop without special precautions [1][2]. In contrast, the highly active monodentate Pd(PtBu₃)₂ catalyst system, while effective for similar substrate classes, is air-sensitive and undergoes decomposition upon exposure to ambient atmosphere [2]. Comparative studies by Colacot and Shea demonstrated that Pd(dtbpf)Cl₂ maintains full catalytic activity even when reactions are set up without an inert atmosphere, whereas Pd(PtBu₃)₂-based systems require rigorous exclusion of air to achieve comparable performance [2]. The 2017 study by Jin et al. further confirmed that Suzuki, Sonogashira, and Heck reactions catalyzed by Pd(dtbpf)Cl₂ proceed efficiently without N₂ protection, achieving yields comparable to or exceeding those obtained with Pd(PPh₃)₄ under inert conditions [3].

air stability operational simplicity process robustness

Validated Pre-Catalyst for Buchwald-Hartwig Amination: Defined Composition vs. In Situ-Generated Pd(0)/Ligand Mixtures

Pd(dtbpf)Cl₂ is a well-characterized pre-catalyst for the Buchwald-Hartwig amination reaction, with its performance systematically compared against other bisphosphinometallocene complexes [1]. The Hagopian et al. (2006) study examined five [PdCl₂(bisphosphinometallocene)] complexes as catalyst precursors in Buchwald-Hartwig catalysis and correlated catalytic efficiency with ligand bite angle and electrochemical properties [1][2]. Unlike in situ-generated Pd(0)/ligand mixtures—where the active species identity and concentration are uncertain—Pd(dtbpf)Cl₂ provides a single, defined pre-catalyst with known stoichiometry (Pd:L = 1:1) and established activation pathway, ensuring batch-to-batch reproducibility in C–N bond formation [2].

Buchwald-Hartwig amination C–N coupling pre-catalyst

High-Impact Application Scenarios for Pd(dtbpf)Cl₂ (CAS 95408-45-0) Based on Quantitative Differentiation Evidence


Late-Stage Functionalization of Sterically Hindered (Hetero)aryl Chlorides in Pharmaceutical Process Development

When a drug candidate contains a sterically congested or electron-rich aryl chloride that fails to couple under standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysis, Pd(dtbpf)Cl₂ is the evidence-backed alternative. The Colacot 2004 high-throughput study directly demonstrated superior activity of Pd(dtbpf)Cl₂ over Pd(dppf)Cl₂ and seven other commercial catalysts specifically for unactivated and sterically challenging aryl chlorides in Suzuki-Miyaura coupling [Section 3, Evidence 1]. The record bite angle of 104.2° facilitates the reductive elimination that is rate-limiting with hindered substrates [Section 3, Evidence 4]. Additionally, the 2007 Grasa & Colacot study showed that the same catalyst delivers 80–100% yields in α-arylation of ketones with aryl chlorides at low catalyst loading (1–2 mol%), a transformation directly relevant to building α-aryl carbonyl motifs common in drug candidates [Section 3, Evidence 2].

Synthesis of Unsymmetrical Organic Semiconductor Building Blocks via Monoselective Sonogashira Coupling

For materials chemists constructing donor-acceptor oligomers or polymers based on thiophene or benzothiadiazole cores, controlled monofunctionalization of dihalogenated monomers is critical. The Jin et al. (2017) study demonstrated that Pd(dtbpf)Cl₂ achieves >99% monoselectivity in the Sonogashira coupling of 2,5-dibromothiophene, whereas Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ produce approximately equal mixtures of mono- and bis-alkynylated products [Section 3, Evidence 3]. The cis-chloride geometry of Pd(dtbpf)Cl₂ sterically disfavors the second C–Br activation, enabling straightforward access to asymmetrically substituted intermediates without chromatographic separation of statistical product mixtures. This selectivity advantage is shared with Pd(dppf)Cl₂, but Pd(dtbpf)Cl₂ gives a higher absolute yield of the desired mono-product (20% vs. 13%) [Section 3, Evidence 3].

Benchtop-Safe Cross-Coupling for High-Throughput Experimentation (HTE) and Parallel Synthesis

HTE workflows in medicinal chemistry demand catalysts that can be accurately dispensed as stock solutions on the open bench without degradation. Pd(dtbpf)Cl₂ is explicitly air-stable as a solid and maintains activity in reactions set up without inert atmosphere [Section 3, Evidence 5], unlike the highly active but air-sensitive Pd(PtBu₃)₂ system that requires glovebox handling. The 2017 Jin study confirmed that Suzuki, Sonogashira, and Heck reactions catalyzed by Pd(dtbpf)Cl₂ proceed efficiently without N₂ protection, enabling integration into automated liquid-handling platforms where inert atmosphere is impractical [Section 3, Evidence 5]. The well-defined, single-component nature of the pre-catalyst also eliminates the need for on-deck ligand/Pd ratio optimization, further streamlining HTE workflows [Section 3, Evidence 6].

α-Aryl Ketone Library Synthesis for SAR Exploration

The α-arylation of ketones is a powerful disconnection for constructing benzylic ketone pharmacophores, but catalyst selection heavily influences substrate scope. The Grasa & Colacot (2007) study established that Pd(dtbpf)Cl₂ (as the chloride or bromide) catalyzes the α-arylation of diverse ketones—including dialkyl, aryl alkyl, and cyclic ketones—with both aryl chlorides and bromides, providing 80–100% isolated yields under mild conditions (60–80 °C, 1–2 mol% Pd) [Section 3, Evidence 2]. In direct comparison, Pd(dppf)Cl₂ gave <50% yield for the coupling of 4-chlorotoluene with propiophenone under identical conditions. For medicinal chemistry groups synthesizing α-aryl ketone libraries for structure-activity relationship (SAR) studies, Pd(dtbpf)Cl₂ provides a single catalyst solution that covers a wide substrate range without the need for re-optimization at each library iteration [Section 3, Evidence 2].

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